Propyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Propyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of 2-methoxybenzaldehyde and 2,3,4-trimethoxybenzaldehyde with cyclohexanone in the presence of a base to form the intermediate hexahydroquinoline. This intermediate is then esterified with propyl chloroformate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Propyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance these activities and develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound can be used as a lead compound for drug development. Its structural features allow for the design of molecules that can interact with specific biological targets, potentially leading to new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism by which Propyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with enzymes or receptors, modulating their activity. The methoxy and carbonyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
7-(2-Methoxyphenyl)-2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a propyl ester.
7-(2-Methoxyphenyl)-2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-methyl ester: Similar structure but with a methyl ester instead of a propyl ester.
Uniqueness
Propyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to the presence of both methoxy and trimethoxy groups, which can significantly influence its chemical reactivity and biological activity. The propyl ester group also provides distinct physicochemical properties compared to other esters or acids.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C30H35NO7 |
---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
propyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C30H35NO7/c1-7-14-38-30(33)25-17(2)31-21-15-18(19-10-8-9-11-23(19)34-3)16-22(32)27(21)26(25)20-12-13-24(35-4)29(37-6)28(20)36-5/h8-13,18,26,31H,7,14-16H2,1-6H3 |
InChI Key |
REZQLCLGEUMUHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(NC2=C(C1C3=C(C(=C(C=C3)OC)OC)OC)C(=O)CC(C2)C4=CC=CC=C4OC)C |
Origin of Product |
United States |
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